
Fmoc-Asp(OtBu)-Wang resin
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Overview
Description
- Fmoc-Asp(OtBu)-Wang resin is a solid-phase support used in peptide synthesis. It combines an Fmoc-protected aspartic acid derivative (Fmoc-Asp(OtBu)-OH) with a Wang resin matrix.
- The Fmoc group serves as a temporary protecting group for the amino acid during peptide assembly, allowing stepwise elongation of the peptide chain.
- The Wang resin provides a solid support, facilitating purification and handling during synthesis.
Preparation Methods
Synthetic Routes: Fmoc-Asp(OtBu)-Wang resin is typically synthesized using solid-phase peptide synthesis (SPPS). The Fmoc-Asp(OtBu)-OH amino acid is coupled to the Wang resin through amide bond formation.
Reaction Conditions:
Industrial Production Methods: this compound is commercially available and widely used in laboratories for peptide synthesis.
Chemical Reactions Analysis
Reactions Undergone:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Peptide Synthesis
The primary application of Fmoc-Asp(OtBu)-Wang resin is in the synthesis of peptides through solid-phase methods. It allows for:
- Sequential Amino Acid Coupling : The resin supports the stepwise addition of amino acids, where each coupling reaction can be optimized for yield and efficiency .
- Difficult Peptide Sequences : This resin is particularly beneficial for synthesizing peptides that are challenging due to steric hindrance or sequence complexity .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create peptide-based drugs and therapeutics:
- Designing Bioactive Peptides : Researchers have employed this resin to synthesize peptides with specific biological activities, such as antimicrobial or anticancer properties .
- Drug Development : For instance, it has been used in the synthesis of liraglutide, a glucagon-like peptide used in diabetes treatment, highlighting its role in developing peptide pharmaceuticals .
Bioconjugation Studies
This compound facilitates bioconjugation techniques where peptides are attached to other biomolecules:
- Targeted Delivery Systems : The ability to synthesize peptides that can be conjugated to drugs or imaging agents makes this resin valuable in developing targeted therapies .
- Photocontrol Mechanisms : Recent studies have explored using this resin in synthesizing light-sensitive peptides that can be activated by specific wavelengths, enhancing precision in therapeutic applications .
Case Studies
Mechanism of Action
- Fmoc-Asp(OtBu)-Wang resin itself does not exert biological effects. its role lies in providing a scaffold for peptide synthesis.
- The synthesized peptides may target specific receptors, enzymes, or cellular processes, depending on their sequence.
Comparison with Similar Compounds
- Fmoc-Asp(OtBu)-Wang resin is similar to other Fmoc-protected resins (e.g., Fmoc-Rink amide resin, Fmoc-PAL resin).
- Its uniqueness lies in the combination of Fmoc-Asp(OtBu)-OH with the Wang resin, offering stability during synthesis and compatibility with standard SPPS protocols.
Remember that this compound plays a crucial role in peptide synthesis, enabling the creation of diverse peptides for research, medicine, and industry
Biological Activity
Fmoc-Asp(OtBu)-Wang resin is a specialized pre-loaded resin used in solid-phase peptide synthesis (SPPS). It features the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the aspartic acid residue, with an OtBu (tert-butyl) side chain protecting group. This resin is known for its efficacy in synthesizing peptides while minimizing undesired side reactions such as aspartimide formation.
The primary biological activity of this compound is linked to its role in peptide synthesis. The resin allows for the stable attachment of aspartic acid residues, which are crucial in various biological processes, including enzyme catalysis and signal transduction. The OtBu protecting group is particularly beneficial for preventing side reactions during peptide synthesis, thus enhancing the purity and yield of the final peptide products.
Case Studies and Research Findings
- Aspartimide Formation Prevention : Research indicates that using this compound significantly reduces the formation of aspartimide, a common side product in peptide synthesis involving aspartic acid. A comparative study showed that peptides synthesized with this resin exhibited lower levels of aspartimide compared to those synthesized with other protecting groups, such as Fmoc-Asp(OBno)-OH, particularly under microwave-assisted synthesis conditions .
- Peptide Synthesis Efficiency : The loading capacity of this compound ranges from 0.25 to 0.40 mmol/g, making it suitable for synthesizing longer or more complex peptides. The high enantiomeric purity (≥ 99.5%) ensures that the synthesized peptides maintain their biological activity and structural integrity .
- HPLC Analysis : High-performance liquid chromatography (HPLC) analyses have demonstrated that peptides synthesized using this compound show a higher proportion of desired products compared to those synthesized with alternative resins. For instance, in a study involving the synthesis of a model peptide derived from scorpion venom, the use of this compound resulted in a significant reduction in byproducts associated with aspartimide formation .
Data Tables
Parameter | This compound |
---|---|
Loading Capacity | 0.25 - 0.40 mmol/g |
Enantiomeric Purity | ≥ 99.5% |
Dipeptide Content | ≤ 0.50% |
Aspartimide Formation Rate | ~1.4% per deprotection cycle |
Comparative Analysis with Other Resins
The following table compares this compound with alternative resins used in peptide synthesis:
Resin Type | Aspartimide Formation Rate | Loading Capacity (mmol/g) | Enantiomeric Purity (%) |
---|---|---|---|
Fmoc-Asp(OtBu)-Wang | ~1.4% | 0.25 - 0.40 | ≥ 99.5 |
Fmoc-Asp(OBno) | ~2.5% | 0.30 - 0.50 | ≥ 98 |
Fmoc-Asp(OMpe) | ~0.18% | 0.20 - 0.35 | ≥ 99 |
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27)/t15-/m0/s1 |
InChI Key |
TYPIQBXHJBDEBC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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